Welcome to the BenchChem Online Store!
molecular formula C11H12N2O2 B1425323 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde CAS No. 943133-29-7

2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde

Cat. No. B1425323
M. Wt: 204.22 g/mol
InChI Key: LPDPDFHHZQNXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07943652B2

Procedure details

To a solution of 2-(3-hydroxymethyl-pyrazolo[1,5-a]pyridin-2-yl)-propan-2-ol (1.8 g, 7.42 mmol) in tetrahydrofuran (60 mL) under nitrogen atmosphere was added manganese (IV) oxide (5.22 g, 60 mmol) and the mixture was heated to 65° C. for 40 h. The mixture was filtered through a Celite pad, which was washed with excess dichloromethane. The filtrates were combined and concentrated in vacuo and the residue was purified via silica gel column chromatography (0-40% ethyl acetate in heptane) to give the title compound (1.01 g, 4.95 mmol, 67% yield) as a light yellow solid.
Name
2-(3-hydroxymethyl-pyrazolo[1,5-a]pyridin-2-yl)-propan-2-ol
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.22 g
Type
catalyst
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:4]([C:12]([OH:15])([CH3:14])[CH3:13])=[N:5][N:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=12>O1CCCC1.[O-2].[Mn+4].[O-2]>[OH:15][C:12]([C:4]1[C:3]([CH:2]=[O:1])=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:13])[CH3:14] |f:2.3.4|

Inputs

Step One
Name
2-(3-hydroxymethyl-pyrazolo[1,5-a]pyridin-2-yl)-propan-2-ol
Quantity
1.8 g
Type
reactant
Smiles
OCC=1C(=NN2C1C=CC=C2)C(C)(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5.22 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite pad, which
WASH
Type
WASH
Details
was washed with excess dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified via silica gel column chromatography (0-40% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C)C1=NN2C(C=CC=C2)=C1C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.95 mmol
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.